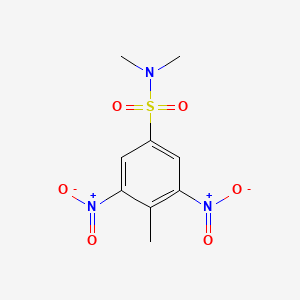

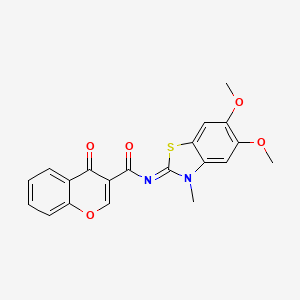

![molecular formula C20H22N2O2S2 B3019621 2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide CAS No. 2097898-87-6](/img/structure/B3019621.png)

2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the thiophene ring could be formed via a Paal-Knorr synthesis or a Gewald reaction . The benzothiazole ring could be synthesized via a reaction of o-aminobenzenethiol with cyanogen . The exact synthetic route would depend on the desired substitution pattern and the specific reagents and conditions used.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. For instance, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación

- Thiophene derivatives have been investigated for their antimicrobial properties. In a study by Mabkhot et al., new heterocyclic compounds containing thiophene were synthesized from enaminones. Among these, derivatives 7b and 8 exhibited antimicrobial activity comparable to standard drugs like ampicillin and gentamicin against various bacteria species .

- Thiophene derivatives have been explored as potential antidiabetic agents. Their ability to modulate glucose metabolism and insulin sensitivity makes them interesting candidates for further investigation .

- Some thiophene derivatives exhibit antihypertensive effects. Researchers have studied their impact on blood pressure regulation and vascular function .

- The anti-inflammatory properties of thiophene derivatives have been investigated. These compounds may have potential as analgesics and anti-inflammatory agents .

- Certain thiophene derivatives have shown promise as cholesterol inhibitors. They may help regulate lipid levels and prevent cardiovascular diseases .

- Thiophene-containing compounds have been evaluated for antiviral and antitumor activities. Their mechanisms of action and potential therapeutic applications are areas of ongoing research .

Antimicrobial Activity

Diabetes Mellitus Research

Antihypertensive Properties

Analgesic and Anti-Inflammatory Effects

Cholesterol Inhibition

Antiviral and Antitumor Research

Propiedades

IUPAC Name |

2-ethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c1-2-18-21-15-6-5-14(12-17(15)26-18)20(23)22-19(16-4-3-11-25-16)13-7-9-24-10-8-13/h3-6,11-13,19H,2,7-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTRSYSKCYSKRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-piperidinecarboxamide](/img/structure/B3019556.png)

![N-(3-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3019558.png)

![methyl (2S)-3-methyl-2-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]butanoate](/img/structure/B3019559.png)

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)